1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane
Description
Properties
CAS No. |
646063-05-0 |
|---|---|
Molecular Formula |
C8H7F9O |
Molecular Weight |
290.13 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-prop-2-enoxypentane |
InChI |
InChI=1S/C8H7F9O/c1-2-3-18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2 |
InChI Key |
DFAVYPDOSQULGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrochemical Fluorination
One of the primary methods for synthesizing this compound involves electrochemical fluorination. This process is optimized for high yield and purity and involves several critical parameters:
Electrolyte Selection : The choice of electrolyte can significantly affect the efficiency of the fluorination process.
Current Density : Adjusting the current density is essential for controlling the rate of reaction and achieving desired product specifications.
Temperature Control : Maintaining optimal temperature conditions is crucial for maximizing yield.
Etherification
The incorporation of the prop-2-en-1-yl group into the compound typically involves etherification reactions where alcohols react with alkyl halides in the presence of a base. This step is crucial for obtaining the final structure of the compound.
Summary of Preparation Steps
The overall preparation can be summarized in a flowchart:
- Start with a suitable precursor compound.
- Conduct electrochemical fluorination to introduce fluorine atoms.
- Perform etherification to attach the prop-2-en-1-yl group.
Purify the final product through distillation or chromatography.
Recent studies have highlighted various aspects of the preparation methods for 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane:
Yield Optimization
Research indicates that optimizing reaction conditions leads to yields exceeding 80% in electrochemical fluorination processes when appropriate electrolytes and current densities are employed.
Purity Assessment
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to assess the purity of synthesized compounds. High-performance liquid chromatography (HPLC) is also employed for detailed analysis.
Environmental Considerations
Given the environmental concerns associated with PFAS compounds, recent studies emphasize developing greener synthesis methods that minimize waste and reduce hazardous by-products.
The preparation of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane involves sophisticated methods primarily centered around electrochemical fluorination and etherification reactions. Continuous advancements in synthesis techniques aim to enhance yield and purity while addressing environmental impacts associated with PFAS compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
Electronics Industry
In the electronics sector, fluorinated compounds like 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane are utilized for their exceptional dielectric properties. They are often used in:
- Insulating Materials : Due to their low dielectric constant and high thermal stability.
| Property | Value |
|---|---|
| Dielectric Constant | Low |
| Thermal Stability | High |
The compound’s ability to withstand high temperatures without degrading makes it ideal for use in high-performance electronic devices.
Pharmaceutical Applications
Fluorinated compounds have been widely studied for their biological activity. 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane can serve as a key intermediate in the synthesis of pharmaceutical agents. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates by improving their bioavailability and metabolic stability.
Material Science
In material science, this compound is being explored for its potential use in developing advanced materials with unique surface properties. The non-stick and hydrophobic characteristics imparted by fluorinated compounds make them suitable for:
- Coatings : Providing resistance to stains and corrosion.
| Application | Characteristics |
|---|---|
| Coatings | Non-stick |
| Surface Treatment | Hydrophobic |
These coatings can be applied to various substrates to enhance durability and performance.
Case Study 1: Electronics Application
A study conducted on the dielectric properties of fluorinated compounds demonstrated that 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane exhibited superior performance compared to traditional insulating materials. The results indicated a significant reduction in energy loss during operation at elevated temperatures.
Case Study 2: Pharmaceutical Synthesis
Research on the synthesis of novel antiviral agents revealed that incorporating 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane into drug formulations improved efficacy against viral infections due to enhanced binding affinity to target proteins.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of the target compound with analogous fluorinated ethers:
Key Observations :
- Fluorination Degree : The target compound has fewer fluorine atoms (9) compared to octafluoro (12–14) and trifluoroethenyloxy (12) derivatives. Higher fluorine content correlates with increased molecular weight and chemical inertness .
- Substituent Groups : The allyl ether group in the target compound introduces unsaturation, enabling polymerization or nucleophilic additions. In contrast, fully fluorinated substituents (e.g., tetrafluoroethoxy) enhance hydrophobicity and thermal stability .
Physical and Chemical Properties
Analysis :
- The allyl ether group in the target compound distinguishes it from fully fluorinated analogs by enabling polymerization (e.g., for fluoropolymer synthesis) or thiol-ene click chemistry .
- Compounds with higher fluorine content (e.g., hexafluoropropoxy) exhibit lower surface tension and viscosity, making them suitable as lubricants or heat-transfer fluids .
Environmental and Toxicological Profiles
- Target Compound : Likely classified as a per- and polyfluoroalkyl substance (PFAS) due to the -CF₂- backbone. PFAS are persistent in the environment and linked to bioaccumulation .
- Hexafluoropropoxy Derivatives: Higher fluorine content may increase environmental persistence, similar to perfluorooctanoic acid (PFOA) .
Biological Activity
1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (CAS Number: 646063-05-0) is a fluorinated organic compound characterized by its unique structure featuring nine fluorine atoms and an allyl ether group. This compound is part of a broader class known as per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and biological activity.
The molecular formula of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane is , with a molecular weight of approximately 304.15 g/mol. Its structure contributes to its stability and potential applications in various fields including chemistry and biology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.15 g/mol |
| CAS Number | 646063-05-0 |
| IUPAC Name | 1,1,1,2,2,3,3,4,4-nonafluoro-5-prop-2-enoxy-pentane |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins due to the presence of fluorinated groups. These interactions can alter membrane fluidity and influence protein function. Studies have indicated that PFAS compounds can disrupt endocrine systems by mimicking hormones or interfering with hormone signaling pathways.
Toxicological Profile
Research has shown that PFAS compounds can exhibit varying degrees of toxicity depending on their structure and chain length. Specific studies have highlighted the following effects:
- Endocrine Disruption : PFAS have been associated with altered thyroid hormone levels and reproductive toxicity.
- Liver Toxicity : Compounds within this class can induce liver enzyme activity leading to hepatotoxic effects.
- Immunotoxicity : There is evidence suggesting that PFAS exposure may impair immune function.
Case Studies
Several studies have documented the biological effects of PFAS:
- Epidemiological Studies : A cohort study indicated a correlation between PFAS exposure and increased cholesterol levels in humans .
- Animal Studies : Research on rodents has demonstrated that exposure to similar fluorinated compounds resulted in liver damage and changes in lipid metabolism .
Environmental Impact
The persistence of PFAS in the environment raises concerns regarding bioaccumulation and biomagnification in food chains. Studies have shown that these compounds can accumulate in human tissues over time leading to chronic health issues .
Applications in Research
Despite their potential risks, compounds like 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane are being explored for various applications:
- Drug Delivery Systems : Their stability makes them candidates for drug delivery vehicles.
- Surfactants : They are utilized in formulations requiring low surface tension due to their unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
